2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide
Description
"2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide" is a synthetic organic compound featuring a 1,2-dimethylindole core substituted at the 3-position with a 2-oxoacetamide group. The acetamide moiety is further functionalized with an N-(4-fluorophenyl) and an N-propyl group. The 4-fluorophenyl group may enhance lipophilicity and metabolic stability, while the propyl chain could influence conformational flexibility or target binding. Its characterization likely relies on crystallographic tools such as SHELX programs for structure determination and refinement .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-4-13-24(16-11-9-15(22)10-12-16)21(26)20(25)19-14(2)23(3)18-8-6-5-7-17(18)19/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOKPQMJGHDFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)F)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Dimethylation: The indole core is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The dimethylated indole is acylated with 4-fluorobenzoyl chloride in the presence of a base like pyridine to introduce the fluorophenyl group.
Amidation: Finally, the acylated product is reacted with propylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the acetamide.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Activities
The compound has shown potential in several therapeutic areas, including:
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
- Case Studies : A study reported its effectiveness against breast cancer cells, showing a reduction in cell viability and induction of apoptosis markers .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Research Findings : Animal models have shown that treatment with this compound reduces inflammation markers, suggesting its potential use in treating inflammatory diseases such as arthritis .
Neuroprotective Properties
Recent studies suggest that the compound may possess neuroprotective effects, making it a candidate for neurodegenerative diseases.
- Mechanism : It is hypothesized to protect neuronal cells from oxidative stress and apoptosis.
- Case Studies : Experimental models of Alzheimer's disease demonstrated improved cognitive functions following treatment with this compound .
Synthetic Approaches
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide generally involves multi-step reactions starting from readily available indole derivatives. Key synthetic routes include:
- Stepwise Synthesis : Utilizing indole as a starting material, followed by modifications to introduce the fluorophenyl and acetamide groups.
- Multicomponent Reactions (MCRs) : These have been explored for synthesizing related compounds efficiently with fewer purification steps .
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural ligands, allowing the compound to bind to specific sites on proteins. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other indolyl acetamide derivatives, such as F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) . Key differences include:
- Substituents on the acetamide nitrogen : The target compound has N-(4-fluorophenyl)-N-propyl groups, whereas F12016 features an N-(2-acetylphenyl) group.
- Biological activity : F12016 was explicitly reported as inactive in preliminary studies, highlighting the critical role of substituents in modulating activity .
Hypothetical Structure-Activity Relationships (SAR)
Fluorophenyl vs. Acetylphenyl : The electron-withdrawing fluorine atom in the target compound may improve binding affinity to hydrophobic pockets in biological targets compared to F12016’s acetylphenyl group.
Propyl Chain : The N-propyl group could reduce steric hindrance or enhance solubility relative to bulkier substituents.
Crystallographic and Intermolecular Interactions
- Hydrogen bonding patterns, analyzed via graph set theory (as in Etter’s formalism), may differ between the target compound and analogues. For example, the 4-fluorophenyl group could engage in C–H···F interactions, while F12016’s acetyl group might participate in stronger hydrogen bonds (e.g., N–H···O). Such differences could influence crystal packing, solubility, and stability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | F12016 |
|---|---|---|
| Molecular Weight | ~370 g/mol (estimated) | ~350 g/mol |
| LogP (lipophilicity) | Higher (fluorine, propyl) | Moderate (acetylphenyl) |
| Hydrogen Bond Acceptors | 4 (oxo, fluorine, two amides) | 5 (oxo, acetyl, two amides) |
Research Findings and Limitations
- Activity Gaps : While F12016’s inactivity underscores the importance of substituent choice, the target compound’s biological profile remains uncharacterized in the available evidence.
- Methodology : Etter’s graph set analysis could elucidate hydrogen-bonding motifs in the target compound’s crystal lattice, aiding in stability predictions .
Notes
- SHELX-based crystallographic studies are recommended to validate intermolecular interactions and conformational preferences.
- Further synthetic modifications (e.g., varying fluorophenyl/propyl groups) could optimize pharmacological properties.
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an indole moiety and a fluorophenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19FN2O2 |
| Molecular Weight | 316.35 g/mol |
| CAS Number | Not available |
The presence of the 1,2-dimethyl group on the indole ring and the 4-fluoro substituent on the phenyl ring are notable features that may enhance the compound's binding affinity to biological targets.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as receptors or enzymes. The indole structure is known for its role in modulating various biological processes, including neurotransmission and cell signaling pathways. The fluorine atom may enhance lipophilicity and receptor binding affinity.
Potential Targets
- Cereblon E3 Ubiquitin Ligase : Similar compounds have been shown to interact with cereblon, a protein involved in ubiquitination processes that regulate protein degradation. This interaction could potentially lead to therapeutic effects in cancer treatment by promoting the degradation of oncogenic proteins .
- BRD4 Inhibition : Compounds with similar structures have demonstrated BRD4 inhibition, which is crucial in regulating gene expression linked to cancer proliferation .
Biological Activity
Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities:
- Antitumor Activity : Research suggests that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The proposed mechanism involves modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : Some indole derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes.
Case Studies
- Anticancer Studies : A study involving analogs of this compound demonstrated significant cytotoxicity against various cancer cell lines, including multiple myeloma and leukemia. The IC50 values ranged from 50 nM to 500 nM depending on the specific cell line tested .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar indole compounds in models of neurodegeneration, suggesting possible applications in treating conditions like Alzheimer's disease.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| 2-(1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide | Antitumor | ~100 |
| 2-(1,2-dimethyl-1H-indol-3-yl)-N-(phenyl)-2-oxoacetamide | Moderate cytotoxicity | ~200 |
| 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-chlorophenyl)-2-oxoacetamide | High anti-inflammatory effects | ~150 |
Q & A
Basic: What methodologies are recommended for optimizing the synthetic yield of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide?
To improve synthetic yield, focus on:
- Reagent selection : Use fluorinated benzylamine derivatives as intermediates, analogous to methods in phenoxyacetamide synthesis .
- Purification : Employ column chromatography with optimized solvent ratios (e.g., 1:1 Hexane:EtOAc) and monitor via TLC (Rf values ~0.3–0.7) .
- Temperature control : Maintain reaction temperatures between 60–110°C to avoid side reactions .
Basic: How can the molecular structure of this compound be confirmed post-synthesis?
Combine NMR spectroscopy (¹H/¹³C) to analyze indole and fluorophenyl protons and mass spectrometry for molecular weight validation. For crystalline samples, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) ensures precise bond-length/angle measurements .
Advanced: How can hydrogen bonding patterns in the crystal lattice be analyzed to predict stability?
Use graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., chains, rings). Tools like Mercury or CrystalExplorer visualize interactions, while SHELXL refines H-bond geometries from diffraction data .
Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Dose-response recalibration : Account for metabolic differences (e.g., cytochrome P450 activity).
- Metabolite profiling : Use LC-MS to identify active/inactive derivatives.
- Receptor binding assays : Compare affinity in isolated vs. cellular systems to isolate confounding factors .
Basic: What reaction conditions minimize decomposition during acetamide formation?
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Protecting groups : Temporarily block reactive indole NH with Boc groups.
- Low-temperature steps : Conduct coupling reactions at 0–5°C to suppress hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with varied substituents (e.g., methyl → cyclopropyl on indole) to assess steric effects.
- Bioisosteric replacement : Replace the 4-fluorophenyl group with 4-chlorophenyl and compare pharmacokinetics .
- QSAR modeling : Use Gaussian or AutoDock to predict binding affinities based on electronic/steric parameters .
Basic: What stability tests are critical for long-term storage of this compound?
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
- Hygroscopicity testing : Store under nitrogen if moisture-sensitive.
- Photostability : Conduct UV-vis exposure trials to detect degradation products .
Advanced: Which computational methods best predict intermolecular interactions in co-crystals?
- DFT calculations : Optimize dimer geometries using B3LYP/6-31G* basis sets.
- Hirshfeld surface analysis : Quantify close contacts (e.g., C–H···F) via CrystalExplorer.
- Molecular dynamics (MD) : Simulate packing efficiency in different solvents .
Advanced: How can polymorphism screening be systematically conducted?
- Solvent-drop grinding : Recrystallize from 10+ solvents (e.g., ethanol, acetonitrile).
- DSC/XRD : Identify distinct thermal and diffraction profiles for each polymorph.
- High-throughput screening : Use automated platforms to vary temperature/pH .
Advanced: What strategies identify metabolic pathways for this compound in hepatic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
